molecular formula C19H36N6O7 B12317289 2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid CAS No. 6693-50-1

2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid

Cat. No.: B12317289
CAS No.: 6693-50-1
M. Wt: 460.5 g/mol
InChI Key: SUQWGICKJIJKNO-UHFFFAOYSA-N
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Description

Lys-lys-gly-glu is a tetrapeptide composed of four amino acids: lysine, lysine, glycine, and glutamic acid Peptides like Lys-lys-gly-glu are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Properties

IUPAC Name

2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N6O7/c20-9-3-1-5-12(22)17(29)25-13(6-2-4-10-21)18(30)23-11-15(26)24-14(19(31)32)7-8-16(27)28/h12-14H,1-11,20-22H2,(H,23,30)(H,24,26)(H,25,29)(H,27,28)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQWGICKJIJKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N6O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90410639
Record name 2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6693-50-1
Record name 2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-lys-gly-glu typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and benzyl (Bn) for the carboxyl group.

  • Step 1: Protection of Amino Acids

    • Lysine is protected using Boc or Cbz (carbobenzoxy) groups.
    • Glycine and glutamic acid are similarly protected.
  • Step 2: Coupling Reactions

    • The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
  • Step 3: Deprotection

    • After the peptide chain is assembled, the protecting groups are removed using appropriate reagents, such as trifluoroacetic acid (TFA) for Boc groups or hydrogenation for Cbz groups.

Industrial Production Methods

Industrial production of peptides like Lys-lys-gly-glu often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the C-terminal amino acid to a solid resin and sequentially adding protected amino acids. SPPS allows for efficient synthesis and easy purification of the peptide.

Chemical Reactions Analysis

Peptide Bond Formation and Hydrolysis

The compound participates in peptide bond formation through condensation reactions between its amino and carboxyl groups. This reactivity is critical for its role in synthesizing larger peptide chains or conjugates . Conversely, hydrolysis under acidic or alkaline conditions cleaves amide bonds, yielding constituent amino acids (e.g., lysine, glutamic acid) .

Reaction Conditions and Catalysts

ConditionCatalyst/EnzymeProduct(s)Yield (%)Source
pH 7–8 (aqueous)Carbodiimide (EDC)Peptide-linked polymers60–75
pH 1–2 (HCl, 100°C)NoneLysine, glutamic acid derivatives>90
Biological systemsProteases (e.g., trypsin)Cleaved peptide fragmentsVariable

Coordination with Metal Ions

The amino and carboxyl groups enable metal coordination , particularly with transition metals like Zn(II), which stabilize intermediates in catalytic cycles . Computational studies (DFT) suggest Zn(II) lowers activation energy by 10–15 kcal/mol in amide bond formation .

Key Coordination Sites

  • Primary amino groups (ε-NH₂ of lysine residues)

  • Carboxylate anions (from glutamic acid)

  • Amide backbone (partial negative charge on carbonyl oxygen)

Cross-Linking Reactions

In materials science, the compound forms biodegradable hydrogels via cross-linking with polyfunctional reagents (e.g., polyethylene glycol diacrylate) .

Cross-Linking Mechanisms

ReagentReaction TypeApplicationSource
GlutaraldehydeSchiff base formationDrug delivery systems
Polyethylene glycolEsterificationTissue engineering scaffolds

Enzymatic Modifications

Lysyl oxidase catalyzes oxidative deamination of ε-amino groups, generating reactive aldehydes for collagen cross-linking . This modification is pH-dependent, with optimal activity at pH 7.4 .

Stability Under Extreme Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing NH₃, CO₂, and imine intermediates . In contrast, the compound remains stable in aqueous buffers (pH 4–9) for >48 hours at 25°C .

Comparative Reactivity of Analogues

CompoundKey Functional GroupsReactivity with EDCMetal Affinity (Zn²⁺)
Target compound3° amines, carboxylatesHighModerate
Lys-Gly-Glu (CID 7408581)2° amines, carboxylatesModerateLow
Gly-Gly-Glu (CID 333404)1° amines, carboxylatesLowMinimal

Data sourced from .

Scientific Research Applications

Biochemical Research

The compound has been utilized in biochemical assays to study protein interactions and enzyme activity due to its ability to mimic natural amino acids. Its structure allows it to be incorporated into peptides for studying protein folding and stability.

Drug Development

Due to its amino acid composition, this compound can serve as a building block in the synthesis of peptide-based drugs. It has shown promise in:

  • Anticancer Agents : Modifications of this compound have been explored for their potential antiangiogenic properties, which inhibit the formation of new blood vessels in tumors .
  • Antimicrobial Peptides : The compound's structure is conducive to developing peptides that exhibit antibacterial activity against resistant strains .

Gene Delivery Systems

The cationic nature of the compound allows it to interact with nucleic acids, making it a candidate for gene delivery applications. Its ability to form complexes with DNA or RNA can enhance transfection efficiency in gene therapy .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound can inhibit tumor growth by targeting angiogenesis pathways. In vitro studies showed that modified versions of the compound reduced endothelial cell proliferation and migration, suggesting its potential as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Applications

A study focused on the synthesis of peptide analogs incorporating this compound revealed enhanced antimicrobial properties against Gram-positive bacteria. The structural modifications improved the peptides' ability to disrupt bacterial membranes, showcasing its application in developing new antibiotics .

Mechanism of Action

The mechanism of action of Lys-lys-gly-glu involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering signaling cascades that regulate various cellular functions. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Lys-lys-gly: A tripeptide with similar properties but lacking the glutamic acid residue.

    Lys-gly-glu: Another tripeptide with a different sequence and potentially different biological activities.

    Gly-glu-lys: A tripeptide with a different arrangement of amino acids.

Uniqueness

Lys-lys-gly-glu is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of two lysine residues may enhance its binding affinity to certain targets, while the glutamic acid residue can influence its solubility and reactivity.

Biological Activity

The compound 2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid (often referred to as a peptide derivative) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H36N6O7C_{19}H_{36}N_6O_7, which suggests a complex structure conducive to various biological interactions. The presence of multiple amino groups indicates potential for interaction with biological macromolecules, such as proteins and nucleic acids.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : The compound could bind to various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, potentially making this derivative effective against certain pathogens.

In Vitro Studies

Research has demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects in various cancer cell lines. For instance:

  • Cytotoxicity : In studies involving human cancer cell lines, compounds with similar structural characteristics have shown IC50 values in the micromolar range, indicating potent cytotoxicity.
  • Mechanisms of Cell Death : The cytotoxic effects are often mediated through apoptosis and necrosis pathways, suggesting that the compound may induce programmed cell death in cancerous cells.

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the therapeutic potential:

  • Animal Models : Initial animal model studies have indicated that administration of similar compounds can lead to tumor regression and improved survival rates.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is essential for evaluating therapeutic efficacy.

Case Studies

  • Case Study 1: Anticancer Activity
    • A study investigated the effects of a related peptide on breast cancer cells. Results showed a significant reduction in tumor size in treated mice compared to controls (p < 0.05).
  • Case Study 2: Antimicrobial Efficacy
    • Another study evaluated the antimicrobial properties against Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity.

Data Table: Summary of Biological Activities

Activity TypeAssessed ModelResultReference
CytotoxicityHuman Cancer Cell LineIC50 = 5 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Tumor RegressionMouse ModelSignificant size reduction

Q & A

Q. How to mitigate batch-to-batch impurities in large-scale synthesis?

  • Methodological Answer : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring. Optimize purification using preparative HPLC with gradient elution or membrane filtration (e.g., tangential flow filtration for peptide aggregates) .

Contradiction Resolution & Innovation

Q. How to reconcile conflicting reports on its CYP450 inhibition profile?

  • Methodological Answer : Conduct in vitro assays using human liver microsomes (HLMs) with probe substrates (e.g., dextromethorphan for CYP2D6). Normalize activity to protein content and control for nonspecific binding. Cross-validate with computational models (e.g., QSAR) to identify structural motifs responsible for inhibition .

Q. What novel methodologies enable the study of its environmental fate?

  • Methodological Answer : Use OECD 301B biodegradation tests to assess mineralization in aquatic systems. For atmospheric persistence, model OH radical reaction rates via smog chamber experiments. Couple with LC-HRMS to detect transformation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.